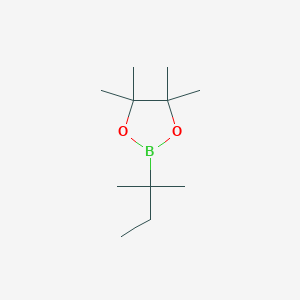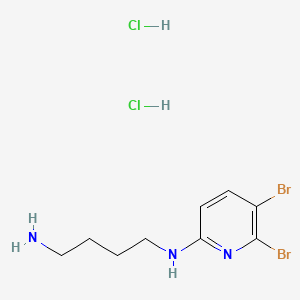
N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C9H15Br2Cl2N3 and a molecular weight of 395.9495 . This compound is characterized by the presence of a pyridine ring substituted with bromine atoms at positions 5 and 6, and a butane-1,4-diamine chain attached to the nitrogen atom at position 2 of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the butane-1,4-diamine chain. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of a pyridine derivative without halogen substituents.
Oxidation Reactions: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) as bases.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce dehalogenated pyridine compounds.
Aplicaciones Científicas De Investigación
N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent or as a precursor for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and amine groups can form specific interactions with these targets, leading to the modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride include:
N1-(pyridin-2-yl)butane-1,4-diamine: Lacks the bromine substituents on the pyridine ring.
2,6-Dibromopyridine: Contains the bromine substituents but lacks the butane-1,4-diamine chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine substituents and the butane-1,4-diamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H15Br2Cl2N3 |
|---|---|
Peso molecular |
395.95 g/mol |
Nombre IUPAC |
N'-(5,6-dibromopyridin-2-yl)butane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C9H13Br2N3.2ClH/c10-7-3-4-8(14-9(7)11)13-6-2-1-5-12;;/h3-4H,1-2,5-6,12H2,(H,13,14);2*1H |
Clave InChI |
DAYGJPHYJYQECV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1Br)Br)NCCCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


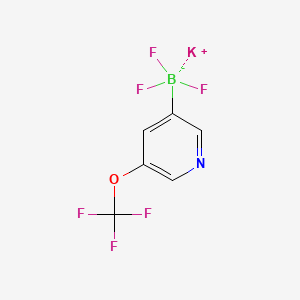
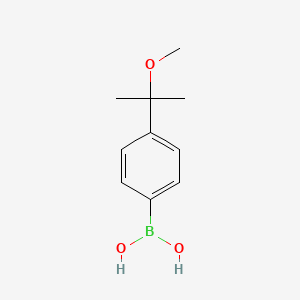
![Methyl[4-(trimethylsilyl)butyl]aminehydrochloride](/img/structure/B13470839.png)
![(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13470841.png)
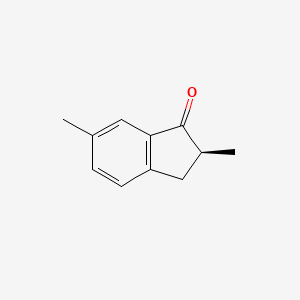
![4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B13470849.png)
![methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B13470850.png)
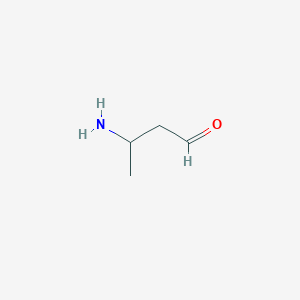
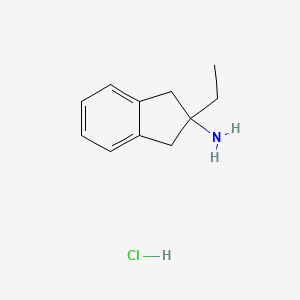
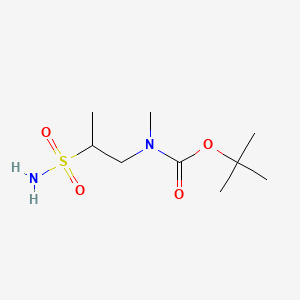
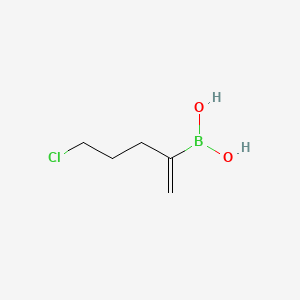
![2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13470871.png)

